![molecular formula C18H17ClF3N3O6 B13640746 (3,5-dinitrophenyl)methyl(2S)-2-(methylamino)-3-[4-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13640746.png)
(3,5-dinitrophenyl)methyl(2S)-2-(methylamino)-3-[4-(trifluoromethyl)phenyl]propanoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dinitrophenyl)methyl (2S)-2-(methylamino)-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dinitrophenyl group, a trifluoromethylphenyl group, and a methylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dinitrophenyl)methyl (2S)-2-(methylamino)-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include acetic anhydride, aniline, and trifluoromethylbenzene. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
(3,5-dinitrophenyl)methyl (2S)-2-(methylamino)-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Various substitution reactions can occur, particularly involving the dinitrophenyl and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under ambient conditions or with mild heating .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium compounds, while reduction reactions can produce simpler amines .
Aplicaciones Científicas De Investigación
(3,5-dinitrophenyl)methyl (2S)-2-(methylamino)-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3,5-dinitrophenyl)methyl (2S)-2-(methylamino)-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and gene expression regulation .
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Synthetic Compounds with Biological Activity: Compounds with structures similar to deoxycorticosterone, exhibiting significant biological activity.
Uniqueness
What sets (3,5-dinitrophenyl)methyl (2S)-2-(methylamino)-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H17ClF3N3O6 |
|---|---|
Peso molecular |
463.8 g/mol |
Nombre IUPAC |
(3,5-dinitrophenyl)methyl (2S)-2-(methylamino)-3-[4-(trifluoromethyl)phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C18H16F3N3O6.ClH/c1-22-16(8-11-2-4-13(5-3-11)18(19,20)21)17(25)30-10-12-6-14(23(26)27)9-15(7-12)24(28)29;/h2-7,9,16,22H,8,10H2,1H3;1H/t16-;/m0./s1 |
Clave InChI |
BNEWOJUBZMXHQJ-NTISSMGPSA-N |
SMILES isomérico |
CN[C@@H](CC1=CC=C(C=C1)C(F)(F)F)C(=O)OCC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-].Cl |
SMILES canónico |
CNC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)OCC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



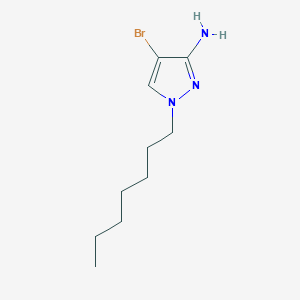


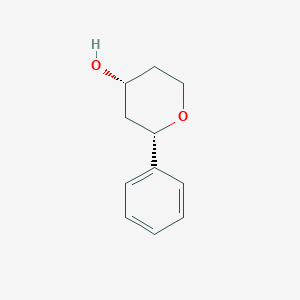
![[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid](/img/structure/B13640701.png)

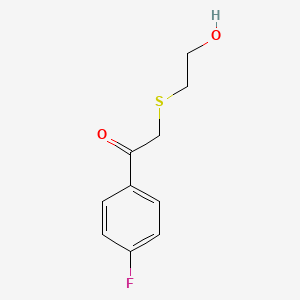


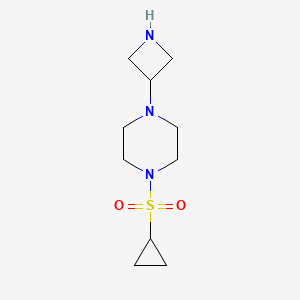

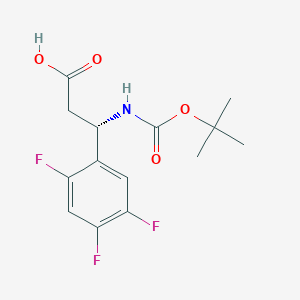
![(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid](/img/structure/B13640743.png)
